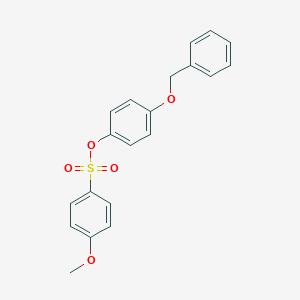![molecular formula C11H10N4O3S B403724 Acide 3-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acétylamino]benzoïque CAS No. 304662-31-5](/img/structure/B403724.png)
Acide 3-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acétylamino]benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a chemical compound with the molecular formula C11H10N4O3S and a molecular weight of 278.29 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields of research .
Applications De Recherche Scientifique
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways depending on their specific targets .
Result of Action
Triazole compounds are known to exert various biological effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the triazolylsulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: Finally, the acetylated compound is reacted with 3-aminobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring.
Uniqueness
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is unique due to its specific structure, which combines a triazole ring with a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical properties compared to other triazole-containing compounds .
Propriétés
IUPAC Name |
3-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDKECTAGLZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,3-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403648.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]acetohydrazide](/img/structure/B403651.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-(1,2,2-trimethylpropylidene)acetohydrazide](/img/structure/B403653.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B403655.png)

![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B403657.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B403658.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403659.png)

![4-Methoxy-benzoic acid [1-(4-iodo-phenyl)-ethylidene]-hydrazide](/img/structure/B403665.png)
